1-(丙-2-烯-1-基)哌啶-2-酮

描述

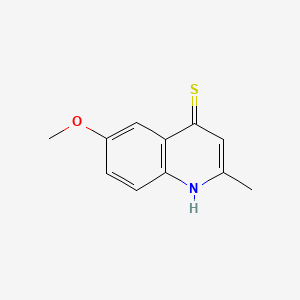

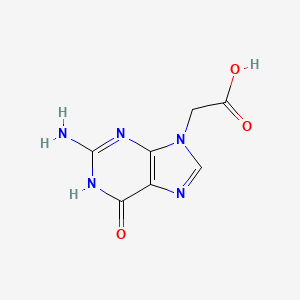

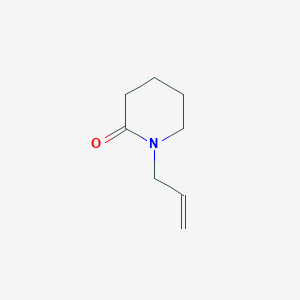

“1-(Prop-2-en-1-yl)piperidin-2-one” is a chemical compound with the molecular formula C8H13NO . It is a derivative of piperidin-2-one, which is a cyclic amide .

Synthesis Analysis

A one-pot, solvent-free, and catalyst-free procedure has been developed for the preparation of substituted (E)-1-Phenyl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones . The reaction of chloro aldehydes, ketones, and piperidine under microwave irradiation afforded the corresponding piperidine-substituted chalcone derivatives in high yields in shorter reaction times .Molecular Structure Analysis

The molecular weight of “1-(Prop-2-en-1-yl)piperidin-2-one” is 139.19 . The structure of this compound is also available as a 2D Mol file .Chemical Reactions Analysis

The Sandmeyer reaction of differently C-2 substituted N-(prop-2-yn-1-ylamino)pyridines is an efficient, mild, new and practical method for the stereospecific synthesis of (E)-exo-halomethylene bicyclic pyridones bearing the imidazo [1,2-a]pyridine heterocyclic ring system .科学研究应用

构象和光谱分析

郑金红的一项研究重点研究了与 1-(丙-2-烯-1-基)哌啶-2-酮相关的系列衍生物,提供了详细的核磁共振光谱分配和构象分析。该研究利用了一维和二维核磁共振实验,包括罗伊实验和变温核磁共振光谱,并辅以分子建模来了解这些化合物的结构和构象性质 (郑金红,2011 年)。

合成和抗菌活性

由 D. Ashok 等人领导的另一项研究使用超声和微波辅助的克莱森-施密特缩合开发了一系列 (E)-1-芳基-3-[2-(哌啶-1-基)喹啉-3-基]丙-2-烯-1-酮。对这些化合物进行了体外抗菌和抗真菌活性评估,对金黄色葡萄球菌和大肠杆菌等细菌菌株以及黑曲霉和假丝酵母菌等真菌菌株显示出有希望的结果 (D. Ashok、A. Ganesh、B. Vijaya Lakshmi、S. Ravi,2014 年)。

晶体结构解析

M. Parvez 及其同事的研究合成了新型噻吩/苯基-哌啶杂合查耳酮并对其进行了表征。晶体结构显示哌啶环采用椅式构象,并观察到非经典氢键和 π···π 相互作用,有助于理解分子相互作用和稳定性 (M. Parvez、Muhammad Bakhtiar、M. Baqir、M. Zia-ur-Rehman,2014 年)。

抗菌和计算研究

G. Sundararajan 等人合成了一系列 2,6-二芳基-1-(丙-2-炔-1-基)哌啶-4-酮肟,具有显着的抗菌活性。使用各种光谱技术对这些化合物进行结构解析,并通过最低抑制浓度 (MIC) 结果证明了它们的抗菌功效,突出了它们作为抗菌剂的潜力 (G. Sundararajan、D. Rajaraman、T. Srinivasan、D. Velmurugan、K. Krishnasamy,2015 年)。

分子对接和活性研究

C. Y. Panicker 等人的一项研究对 (2E)-3-(3-硝基苯基)-1-[4-哌啶-1-基]丙-2-烯-1-酮进行了红外光谱分析、NBO、HOMO-LUMO、MEP 和分子对接研究。该研究提供了对化合物的电子结构、势能分布和预测的抗利什曼病活性的见解,展示了计算和实验方法在药物发现中的整合 (C. Y. Panicker、H. Varghese、P. Nayak、B. Narayana、B. Sarojini、H. Fun、J. A. War、S. Srivastava、C. Van Alsenoy,2015 年)。

作用机制

Target of Action

Piperidine derivatives, which this compound is a part of, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . .

Mode of Action

Piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential interactions with biological targets. The exact mechanism of how this compound interacts with its targets and the resulting changes are areas for future research.

Biochemical Pathways

Given the broad application of piperidine derivatives in pharmaceuticals , it is likely that this compound could influence multiple pathways

Result of Action

As a piperidine derivative, it may have potential pharmacological applications , but the specific results of its action require further investigation.

属性

IUPAC Name |

1-prop-2-enylpiperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-2-6-9-7-4-3-5-8(9)10/h2H,1,3-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOSRRDYQKDGLAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCCCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80517787 | |

| Record name | 1-(Prop-2-en-1-yl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80517787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28737-46-4 | |

| Record name | 1-(Prop-2-en-1-yl)piperidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80517787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Azabicyclo[3.3.1]nonane](/img/structure/B3050704.png)

![[(2R,3S,6S,7R,8R)-8-Butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylbutanoate](/img/structure/B3050708.png)

![2-(Cyclohexyldisulfanyl)Benzo[D]Thiazole](/img/structure/B3050713.png)